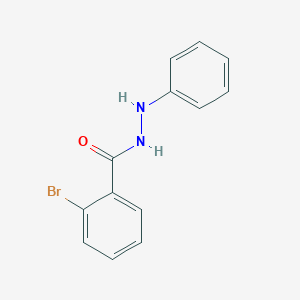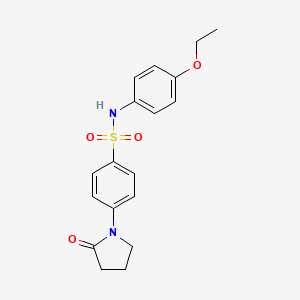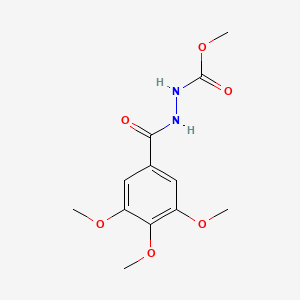
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione, also known as Clodinafop-propargyl, is a herbicide that is widely used in agriculture to control the growth of grassy weeds. The compound belongs to the family of aryloxyphenoxypropionate herbicides, which act by inhibiting the synthesis of fatty acids in plants. Clodinafop-propargyl has gained popularity due to its high selectivity towards grassy weeds and low toxicity to non-target organisms.
Wirkmechanismus
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl acts by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids in plants. The inhibition of ACC leads to a decrease in the production of fatty acids, which are essential for the growth and development of plants. This results in the death of the target weeds.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl has no significant effect on the biochemical and physiological processes of non-target organisms such as fish, birds, and mammals. The compound is rapidly metabolized and excreted from the body, which reduces its potential for accumulation in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl has several advantages for use in laboratory experiments. The compound is readily available, relatively inexpensive, and has a high purity. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to prepare solutions for experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl. One area of research could focus on the development of new formulations of the compound that are more effective in controlling the growth of weeds. Another area of research could investigate the potential use of 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl in combination with other herbicides to enhance its herbicidal activity. Additionally, research could be conducted to explore the potential use of 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl in other applications such as the treatment of fungal infections in plants.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl involves the reaction of 4-chlorophenyl hydrazine with ethyl acetoacetate to form 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione. The product is then treated with propargyl bromide to yield 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl. The synthesis process is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl has been extensively studied for its herbicidal properties. Several studies have shown that the compound is effective in controlling the growth of grassy weeds in various crops such as wheat, barley, rice, and maize. The compound has also been found to have a low toxicity to non-target organisms such as fish, birds, and mammals.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c10-6-1-3-7(4-2-6)12-9(14)11-8(13)5-15-12/h1-4H,5H2,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQLKGXVGVHIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(O1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,2,4-oxadiazinane-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)


![ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5706773.png)

![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)
![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)

![methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5706798.png)
![N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)


![5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid](/img/structure/B5706814.png)